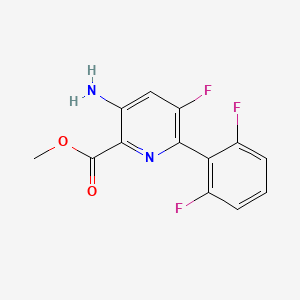
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a difluoromethyl group, and a tetrahydro-2H-pyran-2-yl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring. The introduction of the bromine atom and the difluoromethyl group can be achieved through halogenation and fluorination reactions, respectively. The tetrahydro-2H-pyran-2-yl group is usually introduced via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stands out due to its unique combination of functional groups. Similar compounds include:
3-Bromo-1H-pyrazole: Lacks the difluoromethyl and tetrahydro-2H-pyran-2-yl groups.
5-(Difluoromethyl)-1H-pyrazole: Lacks the bromine and tetrahydro-2H-pyran-2-yl groups.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the bromine and difluoromethyl groups.
Properties
Molecular Formula |
C9H11BrF2N2O |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethyl)-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H11BrF2N2O/c10-7-5-6(9(11)12)14(13-7)8-3-1-2-4-15-8/h5,8-9H,1-4H2 |
InChI Key |
CRQMFKWDMOYQII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C(=CC(=N2)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


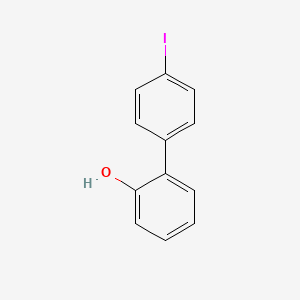
![12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)
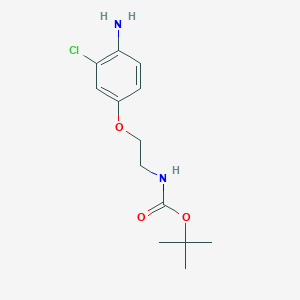
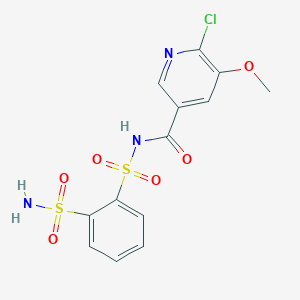
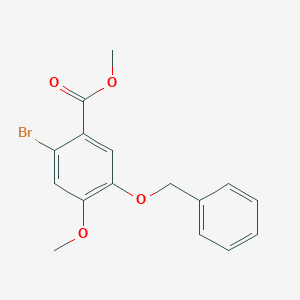
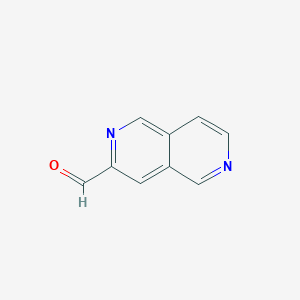
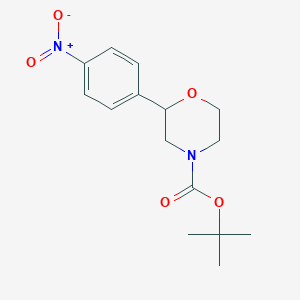
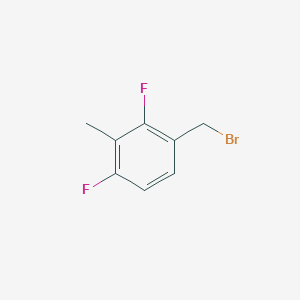

![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)


![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)
